molecular formula C10H10F2O2 B3358079 Ethyl 2,6-difluoro-3-methylbenzoate CAS No. 773135-48-1

Ethyl 2,6-difluoro-3-methylbenzoate

Cat. No.: B3358079
CAS No.: 773135-48-1
M. Wt: 200.18 g/mol
InChI Key: IWFXOLBZIKXIRR-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a methyl group. The ester functional group is formed by the reaction of the carboxylic acid group with ethanol. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-difluoro-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2,6-difluoro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl 3-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may employ more efficient fluorinating agents and catalysts to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoro-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Formation of substituted derivatives such as ethyl 2-amino-6-fluoro-3-methylbenzoate.

    Reduction: Formation of 2,6-difluoro-3-methylbenzyl alcohol.

    Oxidation: Formation of 2,6-difluoro-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 2,6-difluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2,6-difluoro-3-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 2,6-difluoro-3-methylbenzoate can be compared with other fluorinated benzoate esters, such as:

  • Ethyl 2,4-difluoro-3-methylbenzoate
  • Ethyl 2,6-difluoro-4-methylbenzoate
  • Ethyl 2,6-difluoro-5-methylbenzoate

These compounds share similar structural features but differ in the position of the methyl group or the number of fluorine atoms. The unique positioning of the fluorine atoms in this compound can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 2,6-difluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFXOLBZIKXIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295044
Record name Ethyl 2,6-difluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-48-1
Record name Ethyl 2,6-difluoro-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-difluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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